molecular formula C12H14N2O5 B2866615 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid CAS No. 309942-87-8

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid

Cat. No.: B2866615
CAS No.: 309942-87-8
M. Wt: 266.253
InChI Key: XZOJOADZBOXPHS-UHFFFAOYSA-N
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Description

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid is a chemical compound with the molecular formula C13H16N2O5 It is known for its unique structure, which includes a nitro group, a benzoic acid moiety, and a tetrahydrofuranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid typically involves the nitration of 4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid is unique due to its combination of a nitro group and a tetrahydrofuranyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-nitro-4-(oxolan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOJOADZBOXPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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